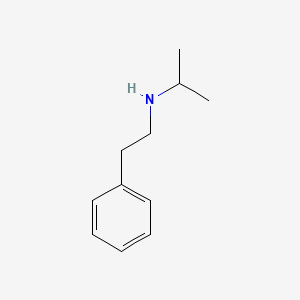

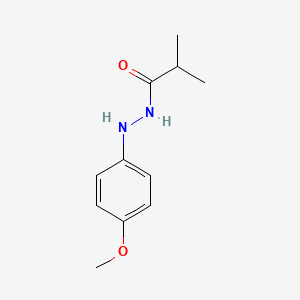

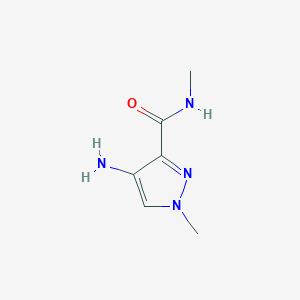

N'-(4-methoxyphenyl)isobutyrohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Methoxyphenyl)isobutyrohydrazide (MPIBH) is a novel compound that has recently been studied for its potential applications in a variety of scientific research fields. It is a unique compound due to its ability to interact with various biological systems, as well as its potential to act as a catalyst in certain biochemical reactions. MPIBH has been studied for its applications in drug design, enzyme catalysis, and as a potential therapeutic agent.

Scientific Research Applications

Antioxidant and Anticancer Activity

A study revealed that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibit significant antioxidant activity. The antioxidant activity of certain derivatives was found to be higher than ascorbic acid. Additionally, these compounds demonstrated anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds showing more cytotoxicity against U-87 than MDA-MB-231 (Tumosienė et al., 2020).

Cholinesterase Inhibitors

Research on novel derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols revealed their potential as cholinesterase inhibitors. These compounds showed excellent inhibitory potential against AChE and BChE enzymes, suggesting their utility in treating conditions like Alzheimer's disease (Arfan et al., 2018).

Corrosion Protection

In a study focusing on corrosion protection, a derivative, namely (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide, demonstrated significant inhibition efficiency for the corrosion of mild steel in HCl solution. This suggests its potential application in industrial corrosion protection (Paul et al., 2020).

Antimicrobial Activity

A study on hydrazides and ylidenhydrazides of 2-(5-(4-methoxyphenyl), (3,4,5-threemethoxyphenyl)-1,2,4-triazole-3-ilthio) acetate acids highlighted their antimicrobial properties. The introduction of a methoxyphenyl radical significantly increased the performance of antimicrobial activity, indicating their potential in pharmaceutical applications (Samelyuk & Kaplaushenko, 2013).

Anticancer Potency

Research on N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives revealed their anticancer potency against various cancer cell lines, including human breast adenocarcinoma and human lung carcinoma. These compounds also showed anticholinesterase activity, indicating their potential in treating diseases such as cancer and Alzheimer's (Turan-Zitouni et al., 2018).

Serotonin Receptor Imaging

A study involving the evaluation of 18F-Mefway in comparison to 18F-FCWAY for quantifying 5-HT1A receptors in humans showed that 18F-Mefway may be a good candidate PET radioligand for imaging serotonin receptors, despite showing lower DVR values than 18F-FCWAY (Choi et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N'-(4-methoxyphenyl)-2-methylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRNYNAMRBMTDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)